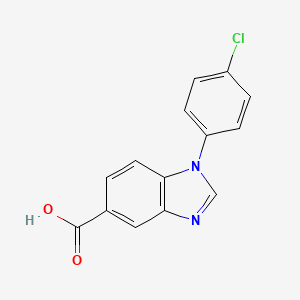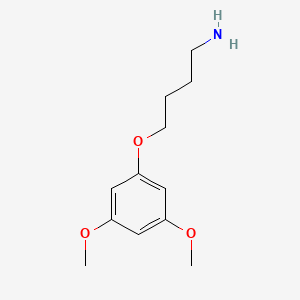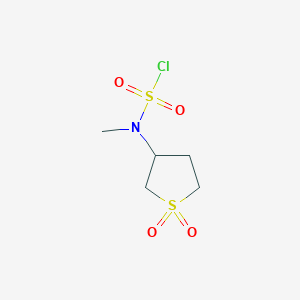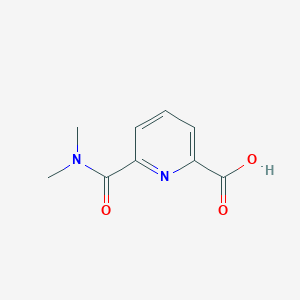
6-(dimethylcarbamoyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid, or 6-DCPCA, is a compound containing a pyridine ring connected to two carboxylic acid groups. It is a white crystalline solid that is soluble in water and organic solvents. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals. 6-DCPCA is also used in the synthesis of novel compounds with potential applications in biomedicine, material science, and other fields.
Scientific Research Applications
6-DCPCA has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds with potential applications in biomedicine, material science, and other fields. It has also been used in the synthesis of pharmaceuticals, dyes, and agrochemicals. Additionally, 6-DCPCA has been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of polymers for drug delivery applications.
Mechanism of Action
The mechanism of action of 6-DCPCA is not well understood. However, it is believed that the compound acts as a nucleophilic catalyst, allowing for the formation of a variety of covalent bonds between molecules. This mechanism is believed to be important in the synthesis of various pharmaceuticals, dyes, and agrochemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DCPCA are not well understood. However, it is believed that the compound may have potential applications in the treatment of certain medical conditions. For example, it has been suggested that 6-DCPCA may be useful in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells in vitro. Additionally, 6-DCPCA has been studied for its potential use in the treatment of diabetes, as it has been shown to reduce blood glucose levels in animal models.
Advantages and Limitations for Lab Experiments
6-DCPCA is a useful compound for laboratory experiments due to its high solubility in water and organic solvents. Additionally, it is relatively easy to synthesize and is readily available. However, there are some limitations to its use in laboratory experiments. For example, the compound is sensitive to light and air, and can easily degrade when exposed to these elements. Additionally, the compound is toxic and should be handled with caution.
Future Directions
There are a variety of potential future directions for the use of 6-DCPCA. For example, it could be used in the synthesis of novel compounds with potential applications in biomedicine, material science, and other fields. Additionally, it could be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of polymers for drug delivery applications. Furthermore, it could be studied for its potential use in the treatment of various medical conditions, such as cancer and diabetes. Finally, it could be used in the development of new catalysts for use in organic synthesis.
Synthesis Methods
6-DCPCA can be synthesized through a variety of methods. One method involves the reaction of dimethylcarbamoyl chloride with pyridine-2-carboxylic acid in the presence of an acid catalyst. This reaction yields the desired product in good yield and purity. Other methods involve the use of other reagents such as dimethylcarbamoyl bromide and dimethylcarbamoyl iodide.
properties
IUPAC Name |
6-(dimethylcarbamoyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-11(2)8(12)6-4-3-5-7(10-6)9(13)14/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMRUUXIKYWBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)

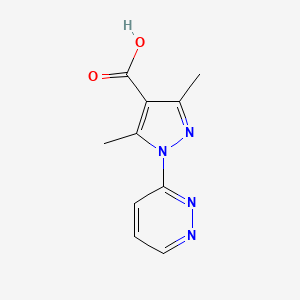
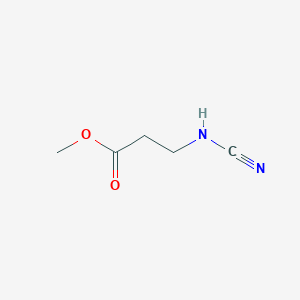
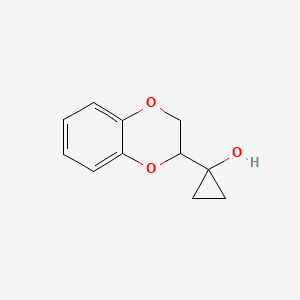



![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)
